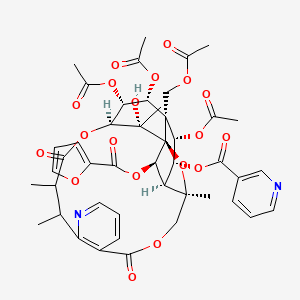

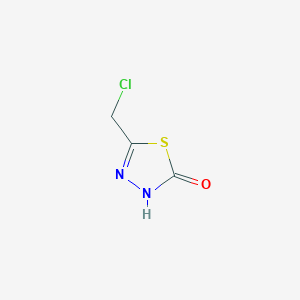

![molecular formula C18H14N8O2 B2903018 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034438-69-0](/img/structure/B2903018.png)

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

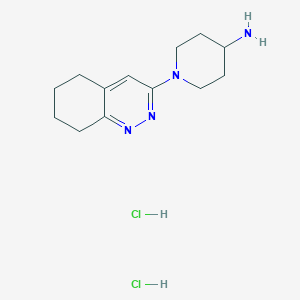

The compound “N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide” is a complex organic molecule. It contains several heterocyclic rings, including a 1,2,4-oxadiazole, a 1,2,4-triazolo[4,3-a]pyridine, and a 1H-benzo[d]imidazole .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, an efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single crystal X-ray diffraction method . Intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 2-(1,2,4-oxadiazol-5-yl)anilines were obtained as a yellow powder, with a melting point of 188–190°C .Applications De Recherche Scientifique

Antimicrobial Activity

The 1,2,4-triazole moiety is a well-known scaffold in medicinal chemistry, particularly for its antimicrobial properties. Compounds containing this moiety have been used to develop a range of antimicrobial agents due to their ability to inhibit the growth of various Gram-positive and Gram-negative bacteria . The presence of the triazole ring in the compound suggests potential for research into new antibacterial agents, especially in the context of multidrug-resistant pathogens.

Antifungal Applications

Triazole derivatives, including those with a 1,2,4-triazole core, are prominent in the field of antifungal drug development. Drugs such as fluconazole and voriconazole are part of the triazole class and are used to treat fungal infections . The compound’s triazole component may be explored for its efficacy against a range of fungal pathogens, contributing to the development of novel antifungal therapies.

Anticancer Research

The benzoimidazole group is recognized for its potential anticancer activity. It can interact with various enzymes and receptors, making it a valuable component in the design of anticancer drugs . Research into the compound’s benzoimidazole moiety could lead to insights into new therapeutic strategies for cancer treatment.

Antiviral Potential

Compounds with a triazole ring have shown effectiveness against viral infections. For instance, triazole-containing drugs like ribavirin are used in the treatment of diseases such as hepatitis . Investigating the compound’s triazole structure could yield valuable data for the development of new antiviral medications.

Anti-inflammatory and Analgesic Effects

The 1,2,4-triazole core is associated with anti-inflammatory and analgesic properties. This makes the compound a candidate for research into treatments for conditions characterized by inflammation and pain . Studies could focus on the compound’s ability to modulate inflammatory pathways and provide pain relief.

Antioxidant Properties

Antioxidants play a crucial role in protecting cells from oxidative damage. The 1,2,4-oxadiazole group has been associated with antioxidant activity, suggesting that the compound could be studied for its potential to mitigate oxidative stress .

Orientations Futures

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Propriétés

IUPAC Name |

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N8O2/c1-10-22-18(28-25-10)12-4-5-26-15(7-12)23-24-16(26)8-19-17(27)11-2-3-13-14(6-11)21-9-20-13/h2-7,9H,8H2,1H3,(H,19,27)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUJGPXACADIKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC5=C(C=C4)N=CN5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopropyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2902937.png)

![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2902943.png)

![1-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2902945.png)

![4-[(2-Chlorophenyl)methanesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2902956.png)

![N~4~-(3-chlorophenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2902957.png)